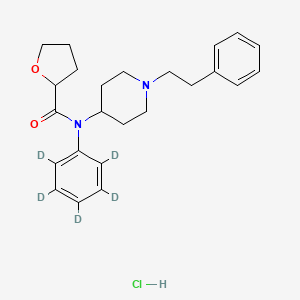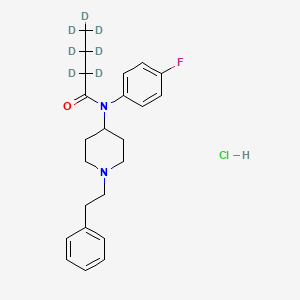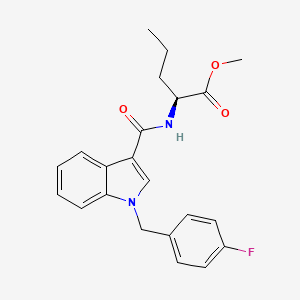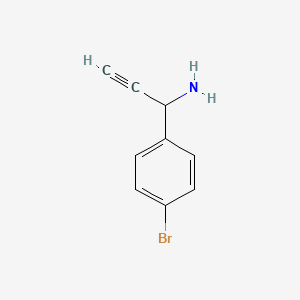
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride is a synthetic opioid compound. It is structurally related to fentanyl, a potent opioid analgesic widely used in medical settings for pain management and anesthesia. This compound is part of a class of synthetic opioids known for their high potency and potential for abuse .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves several steps. The starting materials typically include phenethylamine and piperidine derivatives. The synthesis proceeds through a series of chemical reactions, including acylation, reduction, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing safety measures to handle the potent opioid. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or reducing the compound’s potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, creating a variety of analogs with different pharmacological profiles .
Aplicaciones Científicas De Investigación
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic opioids.
Biology: Researchers use this compound to investigate the biological effects of synthetic opioids on cellular and molecular levels.
Medicine: It serves as a model compound to develop new analgesics with improved safety profiles.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s high affinity for these receptors contributes to its potent effects. The molecular pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A widely used opioid analgesic with a similar structure but different pharmacokinetic properties.
Acetylfentanyl: Another synthetic opioid with a slightly different chemical structure, leading to variations in potency and duration of action.
Butyrfentanyl: A fentanyl analog with a butyryl group, affecting its pharmacological profile .
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride is unique due to its specific chemical modifications, which can influence its binding affinity, potency, and duration of action. These modifications can make it a valuable tool in research for developing new analgesics and understanding the structure-activity relationships of synthetic opioids .
Propiedades
Fórmula molecular |
C24H31ClN2O2 |
|---|---|
Peso molecular |
420.0 g/mol |
Nombre IUPAC |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-6,8-11,22-23H,7,12-19H2;1H/i2D,5D,6D,10D,11D; |
Clave InChI |
MXBPPYCITLQUNV-MYUNOUFISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCO4)[2H])[2H].Cl |
SMILES canónico |
C1CC(OC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)

![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)


![2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B15134362.png)

![3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine,monohydrochloride](/img/structure/B15134373.png)
![N-[(1R)-1-cyclohexylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B15134375.png)
![alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester;Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate](/img/structure/B15134389.png)
![6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide](/img/structure/B15134396.png)

